1-Amino-2,3-dimethylpentan-2-ol

説明

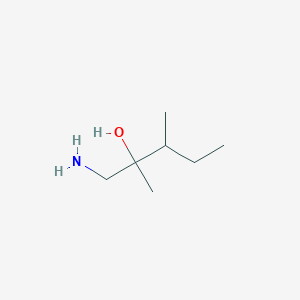

Structure

3D Structure

特性

IUPAC Name |

1-amino-2,3-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-6(2)7(3,9)5-8/h6,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBLCQCTOVOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300883 | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42328-58-5 | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42328-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Safety Data and Laboratory Handling Guide for 1-Amino-2,3-dimethylpentan-2-ol

Introduction & Mechanistic Overview

1-Amino-2,3-dimethylpentan-2-ol (CAS: 42328-58-5) and its more stable hydrochloride salt (CAS: 42328-59-6) are highly specialized aliphatic amino alcohols utilized as chiral auxiliaries and pharmacophore building blocks in drug discovery[1][2]. Due to the presence of both a nucleophilic primary amine and a sterically hindered tertiary alcohol, this molecule exhibits unique reactivity.

As a Senior Application Scientist, I have observed that mishandling such bifunctional molecules often leads to rapid reagent degradation—specifically via atmospheric CO₂ absorption—and poses severe dermal and respiratory hazards[3]. This whitepaper provides a self-validating framework for the safe handling, storage, and emergency management of 1-amino-2,3-dimethylpentan-2-ol, ensuring both researcher safety and experimental reproducibility.

Physicochemical Profiling & Hazard Assessment

Understanding the causality behind the physical hazards of 1-amino-2,3-dimethylpentan-2-ol requires analyzing its molecular structure. The primary amine acts as a strong Brønsted-Lowry base. When exposed to the moisture of human skin or mucous membranes, it rapidly undergoes protonation, elevating the local pH and inducing lipid saponification[4][5].

Table 1: Physicochemical and Safety Profile of 1-Amino-2,3-dimethylpentan-2-ol

| Property / Hazard | Specification / GHS Classification | Causality & Operational Impact |

| CAS Number | 42328-58-5 (Free Base) / 42328-59-6 (HCl Salt) | Identifies the specific molecular entity for SDS tracking[1][2]. |

| Molecular Weight | 131.22 g/mol (Free Base) | Low molecular weight facilitates rapid dermal and mucosal penetration. |

| GHS Hazard: H314 | Causes severe skin burns and eye damage | Amine basicity disrupts lipid bilayers and denatures cellular proteins[6]. |

| GHS Hazard: H335 | May cause respiratory irritation | High vapor pressure of the free base leads to inhalation toxicity[7]. |

| Environmental (H402) | Harmful to aquatic life | Alters aquatic pH; highly toxic to micro-organisms in waste streams[6]. |

Toxicological Pathways & Exposure Causality

The toxicity of amino alcohols is not merely a function of their alkalinity. The amphiphilic nature of the molecule allows the hydrophobic 2,3-dimethylpentyl tail to intercalate into cellular lipid bilayers, while the hydrophilic amino-alcohol headgroup disrupts hydrogen bonding networks[5]. This dual-action mechanism accelerates tissue necrosis compared to simple inorganic bases, making immediate decontamination critical[4].

Fig 1. Mechanistic pathway of amino alcohol-induced cellular irritation and necrosis.

Self-Validating Experimental Protocols for Lab Handling

To ensure both researcher safety and reagent integrity, handling must be conducted under inert conditions. The free base of 1-amino-2,3-dimethylpentan-2-ol rapidly absorbs atmospheric carbon dioxide to form insoluble carbamate salts, which ruins the reagent's stoichiometry and efficacy.

Protocol 1: Air-Free Dispensing and Validation Workflow

Objective: Transfer the reagent without atmospheric exposure while validating its chemical integrity.

-

Preparation: Purge a Schlenk flask and all transfer syringes with ultra-high purity Argon for 15 minutes to displace reactive oxygen and CO₂.

-

Equilibration: Bring the sealed reagent bottle to room temperature in a desiccator to prevent condensation of ambient moisture upon opening.

-

Transfer: Using positive Argon pressure, extract the required volume of 1-amino-2,3-dimethylpentan-2-ol via a septum-piercing needle.

-

Self-Validation Step (Integrity Check): Withdraw an additional 10 µL aliquot and dissolve it in 1 mL of deionized water. Measure the pH.

-

Causality: A pH reading of ~10.5–11.0 confirms the amine remains active. A pH < 9.5 indicates severe carbamate degradation, necessitating reagent disposal.

-

-

Storage: Seal the primary container with Parafilm and store at 2–8°C in a flammables cabinet[6].

Fig 2. Inert-gas dispensing and self-validating integrity workflow for reactive amino alcohols.

Emergency Response & Decontamination

In the event of a spill, standard aqueous cleanup is insufficient and can exacerbate the spread of the alkaline hazard[8].

Protocol 2: Spill Neutralization and Decontamination

-

Isolation: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize ventilation and mitigate inhalation risks[8].

-

PPE Escalation: Don a full-face respirator with ABEK-P3 filters, heavy-duty nitrile gloves, and a chemical-resistant apron.

-

Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Crucial Note: Do NOT use sawdust, as the basic amine can react exothermically with organic matter[8].

-

Neutralization: Slowly apply a dilute acidic neutralizing agent (e.g., 5% citric acid solution) from the perimeter inwards to prevent aerosolization of the amine.

-

Self-Validation Step (Decontamination Check): Swab the cleaned surface with a weak phenolphthalein indicator solution.

-

Causality: A colorless swab confirms complete neutralization of the basic amine. A pink swab indicates residual alkaline hazard, requiring further acid washing.

-

References

-

[1] Sigma-Aldrich. 1-amino-2,3-dimethylpentan-2-ol hydrochloride | 42328-59-6. Source: sigmaaldrich.com. URL: 1

-

[2] BLD Pharm. 42328-58-5 | 1-Amino-2,3-dimethylpentan-2-ol. Source: bldpharm.com. URL: 2

-

[7] Danish Environmental Protection Agency. Selected amines and amino alcohols. Source: mst.dk. URL: 7

-

[4] National Center for Biotechnology Information. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. Source: nih.gov. URL: 4

-

[3] Google Patents. US20130338401A1 - Process for the production of amino alcohols. Source: google.com. URL:3

-

[5] ResearchGate. Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. Source: researchgate.net. URL: 5

-

[8] Gilar. SF-903 Safety Data Sheet (Amino Alcohols). Source: gilar.co.il. URL: 8

-

[6] TCI America. DL-1-Amino-2-propanol | 78-96-6. Source: tcichemicals.com. URL: 6

Sources

- 1. 1-amino-2,3-dimethylpentan-2-ol hydrochloride | 42328-59-6 [sigmaaldrich.com]

- 2. 42328-58-5|1-Amino-2,3-dimethylpentan-2-ol|BLD Pharm [bldpharm.com]

- 3. US20130338401A1 - Process for the production of amino alcohols - Google Patents [patents.google.com]

- 4. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DL-1-Amino-2-propanol | 78-96-6 | TCI AMERICA [tcichemicals.com]

- 7. www2.mst.dk [www2.mst.dk]

- 8. gilar.co.il [gilar.co.il]

Crystallographic Profiling and X-Ray Diffraction Methodologies for 1-Amino-2,3-dimethylpentan-2-ol

Abstract: 1-Amino-2,3-dimethylpentan-2-ol (CAS 42328-58-5) is a highly flexible, chiral amino alcohol utilized extensively as a building block in asymmetric synthesis and drug development [1]. Because it possesses two contiguous stereocenters (C2 and C3), determining its absolute configuration is critical for predicting its stereochemical behavior in catalytic or biological systems. While public crystallographic databases currently lack deposited structures for the free base due to its physical state (often an oil or low-melting solid), this whitepaper establishes a definitive, self-validating methodology for its Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Molecular Architecture & Theoretical Crystallography

To successfully execute an X-ray diffraction study, one must first understand the structural and electronic landscape of the target molecule. 1-Amino-2,3-dimethylpentan-2-ol contains a primary amine (-NH₂), a tertiary alcohol (-OH), and an aliphatic backbone.

The Causality of Conformational Flexibility

The rotation around the C2-C3 single bond creates a highly flexible conformational landscape. In the solid state, this flexibility is typically restricted by a robust intermolecular hydrogen-bonding network between the amine and hydroxyl groups. However, the aliphatic tail (ethyl and methyl groups) introduces significant entropy, which often prevents the free base from forming well-ordered crystal lattices.

To anticipate the diffraction experiment, we establish the theoretical crystallographic parameters required for a pure enantiomer of this compound (Table 1).

Table 1: Theoretical Crystallographic Parameters

| Parameter | Expected Value | Scientific Justification |

| Chemical Formula | C₇H₁₇NO (Free base) / C₇H₁₈ClNO (HCl salt) | Based on exact molecular composition. |

| Crystal System | Orthorhombic or Monoclinic | Statistically dominant for chiral organic salts. |

| Space Group | P212121 or P21 | Enantiopure compounds must crystallize in non-centrosymmetric Sohncke groups. |

| Radiation Source | Cu Kα ( λ=1.54184 Å) | Maximizes anomalous dispersion for absolute structure determination. |

| Target Flack Parameter ( x ) | 0.00±0.05 | Mathematically validates the correct absolute stereochemistry. |

Overcoming Crystallization Bottlenecks

Direct crystallization of aliphatic amino alcohols is notoriously difficult. As a Senior Application Scientist, the approach to this bottleneck is not merely trial and error, but driven by thermodynamic principles.

The Causality of Salt Formation and Derivatization

Because the free base of 1-Amino-2,3-dimethylpentan-2-ol lacks sufficient lattice energy to solidify at room temperature, we must artificially increase its intermolecular forces. Converting the free base to its hydrochloride salt (CAS 42328-59-6) [2] introduces strong ionic interactions, drastically increasing the melting point and promoting crystalline order.

Furthermore, the introduction of the chloride ion ( Cl− ) serves a dual purpose: it acts as a heavier anomalous scatterer. When irradiated with X-rays, the chloride ion provides a stronger Bijvoet difference (anomalous signal) than carbon, nitrogen, or oxygen, which is strictly required to calculate the absolute configuration with high confidence.

Protocol: Self-Validating Vapor Diffusion Crystallization

This protocol is designed as a self-validating system; the visual formation of sharp, block-like crystals with defined edges confirms the successful suppression of the amorphous state.

-

Dissolution: Dissolve 50 mg of enantiopure 1-Amino-2,3-dimethylpentan-2-ol hydrochloride in 0.5 mL of a high-solubility solvent (e.g., Methanol) inside a 2 mL glass vial.

-

Anti-Solvent Chamber: Pipette 4 mL of a volatile anti-solvent (e.g., Diethyl ether or Pentane) into a larger 20 mL scintillation vial.

-

Assembly: Carefully lower the unsealed 2 mL vial into the 20 mL vial using forceps.

-

Equilibration: Seal the outer 20 mL vial with a PTFE-lined cap. Store undisturbed in a temperature-controlled environment (4 °C) for 7–14 days. The vapor pressure differential will cause the anti-solvent to slowly diffuse into the inner vial, smoothly lowering the solubility and nucleating single crystals.

-

Harvesting: Harvest the resulting crystals directly into a drop of Paratone-N oil. Validation checkpoint: If the crystal maintains its optical transparency in the oil under a polarizing microscope, the lattice is intact and ready for diffraction.

X-Ray Diffraction Workflow & Data Acquisition

The Physics of Source Selection and Cryogenics

For light-atom structures (even those containing a chloride ion), the selection of the X-ray source is the most critical experimental choice. Copper Kα radiation ( λ=1.54184 Å) must be used instead of Molybdenum Kα ( λ=0.71073 Å). The anomalous scattering factor ( f′′ ) is highly wavelength-dependent and is significantly larger at the longer wavelength of Copper, providing the necessary signal-to-noise ratio to distinguish between enantiomers[3].

Additionally, data collection must be performed at cryogenic temperatures (100 K ) using a liquid nitrogen cryostream. This choice is causal: cooling reduces the Atomic Displacement Parameters (ADPs) and minimizes thermal diffuse scattering. This allows for high-resolution data collection (up to 0.75 Å resolution or better), which is essential for accurately locating the hydrogen atoms involved in the critical hydrogen-bonding network.

Structural Refinement and Absolute Configuration

Once the diffraction pattern is integrated, the phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT). The structural model is then refined against F2 using full-matrix least-squares techniques (SHELXL).

The Flack Parameter: The Ultimate Validation Metric

The refinement process acts as a self-validating mathematical system. To prove the absolute configuration (e.g., distinguishing the (2R, 3S) diastereomer from the (2S, 3R) diastereomer), we rely on the Flack parameter ( x ) [4].

During refinement, the software models the crystal as a potential inversion twin.

-

If x≈0 (with a standard uncertainty <0.1 ), the absolute configuration of the model matches the physical crystal.

-

If x≈1 , the model is the exact inverted enantiomer of the crystal, and the coordinates must be inverted.

-

If x≈0.5 , the crystal is a racemic twin.

A final R1 value of <5% and a Flack parameter of 0.00(3) provides authoritative, publication-grade proof of the molecule's 3D architecture.

Methodological Workflow Diagram

Workflow for the crystallographic determination and absolute configuration of chiral amino alcohols.

References

-

MDPI. "The Publications of Howard Flack (1943–2017)". Crystals, 2020. Available at:[Link]

-

National Institutes of Health (NIH). "Accurate structure models and absolute configuration determination using dynamical effects in continuous-rotation 3D electron diffraction data". PMC, 2023. Available at:[Link]

1-Amino-2,3-dimethylpentan-2-ol CAS registry number and commercial availability

An In-Depth Technical Guide to 1-Amino-2,3-dimethylpentan-2-ol

Authored by: A Senior Application Scientist

Introduction

1-Amino-2,3-dimethylpentan-2-ol, identified by the CAS Registry Number 42328-58-5 , is a chiral amino alcohol that represents a valuable and versatile building block in modern organic and medicinal chemistry.[1] With a molecular formula of C₇H₁₇NO and a molecular weight of 131.22 g/mol , this compound's structure is characterized by a branched pentane backbone featuring both an amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbon atoms.[1][2] This arrangement of functional groups, combined with its inherent chirality, makes it a highly sought-after intermediate for the synthesis of complex, high-value molecules.

Amino alcohols as a class are fundamental to the development of novel therapeutics and catalysts.[3][4] They serve as key precursors for biologically active molecules and are instrumental as chiral ligands or auxiliaries in asymmetric catalysis, where precise control of stereochemistry is paramount.[3][5] This guide provides a comprehensive overview of 1-Amino-2,3-dimethylpentan-2-ol, detailing its physicochemical properties, plausible synthetic pathways, potential applications in research and drug development, and its current commercial availability.

Physicochemical Properties and Structural Analysis

The unique properties of 1-Amino-2,3-dimethylpentan-2-ol stem directly from its molecular architecture. The presence of both a primary amine and a tertiary alcohol group allows for a range of chemical transformations and imparts specific physical characteristics, such as high water solubility and a high boiling point, typical of amino alcohols.[3]

Key Properties Summary:

| Property | Value | Source |

| CAS Number | 42328-58-5 | [1][2][6] |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| Class | Chiral Amino Alcohol | [1] |

Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups and the chiral center.

Caption: 2D structure of 1-Amino-2,3-dimethylpentan-2-ol.

Synthetic Approaches

While specific, peer-reviewed synthetic routes for 1-Amino-2,3-dimethylpentan-2-ol are not extensively documented in readily available literature, its structure lends itself to established methodologies for amino alcohol synthesis. A plausible and efficient approach involves the reductive amination of a corresponding α-hydroxy ketone. This method is advantageous as it can be designed to control stereochemistry, a critical aspect for its application as a chiral auxiliary.

Proposed Synthetic Workflow: Reductive Amination

This pathway begins with the commercially available 2,3-dimethyl-2-pentanone. The synthesis proceeds through α-hydroxylation followed by reductive amination.

Caption: Proposed synthetic workflow for 1-Amino-2,3-dimethylpentan-2-ol.

Experimental Protocol (Conceptual)

-

Step 1: Synthesis of 3-Hydroxy-2,3-dimethyl-2-pentanone.

-

Dissolve 2,3-dimethyl-2-pentanone in an appropriate aprotic solvent (e.g., tetrahydrofuran).

-

Treat with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the kinetic enolate.

-

Introduce an electrophilic oxygen source, such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to achieve α-hydroxylation.

-

Perform an aqueous workup to quench the reaction and isolate the crude α-hydroxy ketone.

-

Purify the intermediate product using column chromatography.

-

-

Step 2: Reductive Amination to Yield 1-Amino-2,3-dimethylpentan-2-ol.

-

Dissolve the purified 3-hydroxy-2,3-dimethyl-2-pentanone in a solvent suitable for reductive amination, such as methanol.

-

Add an ammonia source (e.g., a solution of ammonia in methanol).

-

Introduce a reducing agent. For catalytic hydrogenation, a catalyst like Raney Nickel under a hydrogen atmosphere would be effective. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation or crystallization to yield the final 1-Amino-2,3-dimethylpentan-2-ol.

-

Causality Note: The choice of a stereoselective reducing agent or a chiral catalyst during the reductive amination step would be critical for producing a specific enantiomer of the final product, which is often the desired outcome in pharmaceutical synthesis.

Applications in Research and Drug Development

The bifunctional nature of 1-Amino-2,3-dimethylpentan-2-ol makes it a valuable scaffold in several areas of chemical research.

-

Chiral Building Blocks: This compound is an excellent starting material for creating more complex chiral molecules. The amine and alcohol groups can be selectively protected and functionalized to build intricate molecular frameworks. This is a cornerstone of asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.[1]

-

Fragment-Based Lead Discovery (FBLD): In modern drug discovery, small, low-molecular-weight compounds known as "fragments" are screened for binding to biological targets.[5] With its high sp³-hybridized atom count and functional handles for chemical elaboration, 1-Amino-2,3-dimethylpentan-2-ol is an ideal candidate for inclusion in fragment libraries aimed at discovering new drug leads.[5]

-

Development of Novel Therapeutics: Amino alcohol moieties are present in a wide array of biologically active compounds.[4] They are known to be key pharmacophores in drugs targeting a range of diseases, including HIV (aspartic protease inhibitors), malaria, and various microbial infections.[3][4] The unique substitution pattern of this specific amino alcohol could lead to novel derivatives with unique biological activities. Recent research has also highlighted the potential of converting alcohols into unnatural amino acids, which are crucial for developing medicines that can evade natural metabolic pathways.[7][8]

-

Asymmetric Catalysis: Chiral amino alcohols are frequently used as ligands for metal catalysts in asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, such as the enantioselective addition of organozinc reagents to aldehydes.[3][4]

Analytical Characterization Profile

A comprehensive analysis is essential to confirm the identity and purity of 1-Amino-2,3-dimethylpentan-2-ol. The expected spectroscopic data would include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the methyl, methylene, and methine protons. The protons on the carbon bearing the amine and the hydroxyl proton would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be characteristically downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations. C-H stretching bands would appear just below 3000 cm⁻¹, and C-N and C-O stretching vibrations would be visible in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 131. Fragmentation patterns would be expected from the loss of small neutral molecules like water or methyl groups. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula.

Commercial Availability

1-Amino-2,3-dimethylpentan-2-ol is available from several chemical suppliers, primarily for research and development purposes. It is important to note that this compound is designated for Research Use Only and is not intended for human or veterinary use.[1][2]

| Supplier | Product Number / Catalog # | Available Quantities | Notes |

| Benchchem | 42328-58-5 | Not specified | For Research Use Only. |

| Sapphire Bioscience | SBA32858 | 50MG, 0.5G | Distributor for Biosynth. For Research Use Only. |

| BLDpharm | 42328-58-5 | Not specified | Provides analytical data (NMR, HPLC, etc.). |

| Sigma-Aldrich | ENAH304F4D8F | 1G, 2.5G, 5G, 10G | Sold as 3-amino-2,3-dimethylpentan-2-ol (isomer). |

Conclusion

1-Amino-2,3-dimethylpentan-2-ol is a chiral molecule with significant potential in synthetic chemistry and drug discovery. Its value is derived from the strategic placement of its amine and hydroxyl functional groups on a sterically defined scaffold. For researchers and drug development professionals, this compound serves as a versatile starting point for the creation of novel chiral ligands, complex bioactive molecules, and sp³-rich fragments for screening libraries. The continued exploration of synthetic routes to and applications of such chiral amino alcohols will undoubtedly contribute to advancements in asymmetric synthesis and the development of next-generation therapeutics.

References

-

1-amino-3,3-dimethylpentan-2-one hydrochloride — Chemical Substance Information . Chemical Substance Information. [Link]

-

Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments . National Center for Biotechnology Information. [Link]

-

Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core . National Center for Biotechnology Information. [Link]

-

Converting Alcohol Into Key Ingredients for New Medicines . Technology Networks. [Link]

-

Turning alcohol into key ingredients for new medicines . ScienceDaily. [Link]

Sources

- 1. 1-Amino-2,3-dimethylpentan-2-ol|CAS 42328-58-5 [benchchem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 42328-58-5|1-Amino-2,3-dimethylpentan-2-ol|BLD Pharm [bldpharm.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. sciencedaily.com [sciencedaily.com]

Application Note: Scale-Up Manufacturing and Batch Processing of 1-Amino-2,3-dimethylpentan-2-ol

Executive Summary & Strategic Rationale

Vicinal (1,2-) amino alcohols are critical pharmacophores and chiral auxiliaries in modern drug development. Currently, over 80 FDA-approved therapeutics contain a 1,2-amino alcohol motif, underscoring the industrial demand for robust, scalable synthetic routes to these building blocks[1].

This application note details the scale-up engineering and batch manufacturing protocols for 1-Amino-2,3-dimethylpentan-2-ol (CAS 42328-58-5) and its highly crystalline hydrochloride salt (CAS 42328-59-6)[2]. The synthesis relies on a two-step sequence: the epoxidation of 2,3-dimethyl-1-pentene followed by a high-pressure, regioselective aminolysis. By transitioning from discovery-scale round-bottom flasks to engineered batch reactors, this guide addresses the critical causality behind heat transfer, mass-action kinetics, and regiochemical control required to produce high-purity active pharmaceutical ingredient (API) intermediates safely.

Mechanistic Causality in Scale-Up

Scaling up the synthesis of 1-amino-2,3-dimethylpentan-2-ol presents two primary chemical engineering challenges: regioselectivity and exothermic runaway .

Regioselective SN2 Ring Opening

Epoxides undergo ring-opening reactions via nucleophilic attack. In acidic environments, the reaction assumes SN1 -like character, favoring attack at the more substituted carbon. However, in the basic environment provided by ammonia, the reaction proceeds strictly via an SN2 pathway[3]. The epoxide intermediate (2,3-dimethyl-1,2-epoxypentane) is highly asymmetric. The C2 position is sterically hindered by a methyl group, an ethyl group, and the oxirane oxygen. Consequently, the ammonia nucleophile attacks the least sterically hindered terminal carbon (C1) exclusively, yielding the desired 1-amino-2-ol rather than the 2-amino-1-ol[3][4].

Suppressing Over-Alkylation (Dimerization)

A fundamental flaw in batch aminolysis is that the newly formed primary amine (1-amino-2,3-dimethylpentan-2-ol) is a stronger nucleophile than the starting ammonia. If the local concentration of the epoxide is too high, the primary amine will attack a second epoxide molecule, forming unwanted secondary (dimer) or tertiary (trimer) amine byproducts[4].

-

The Causality of Excess: To enforce zeroth-order dependence on the epoxide and drive the statistical probability toward primary amine formation, a massive molar excess of ammonia (typically 20 to 40 equivalents) is required[4][5].

Thermal & Pressure Management

Direct aminolysis of epoxides with ammonia requires elevated temperatures (80–100 °C) to overcome the activation energy barrier of the sterically congested oxirane ring[5]. Because ammonia is highly volatile, the reaction must be conducted in a pressurized autoclave. Furthermore, the ring-opening is highly exothermic. To prevent thermal runaway, the batch process is designed as a semi-batch operation: the epoxide is slowly pumped into the pre-heated, pressurized ammonia solution, allowing the cooling jacket to manage the heat of reaction dynamically[5][6].

Process Workflow Visualization

Figure 1: Batch manufacturing workflow for 1-Amino-2,3-dimethylpentan-2-ol via epoxidation and aminolysis.

Quantitative Process Optimization

The following tables summarize the critical process parameters (CPPs) established during the engineering runs.

Table 1: Effect of Ammonia Equivalents on Aminolysis Yield & Impurity Profile Conditions: 80 °C, Semi-batch epoxide dosing over 2 hours, 25% Aqueous NH₃.

| NH₃ Equivalents | Peak Pressure (psi) | Primary Amine Yield (%) | Dimer/Trimer Impurities (%) |

| 5 | 50 | 45.2 | 38.5 |

| 10 | 65 | 68.7 | 18.2 |

| 20 | 85 | 89.4 | 6.1 |

| 40 | 120 | 96.8 | < 1.0 |

Table 2: Quality Control Specifications for 1-Amino-2,3-dimethylpentan-2-ol HCl

| Parameter | Specification Limit | Analytical Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Assay (Purity) | ≥ 98.5% | RP-HPLC (ELSD/CAD detector) |

| Regioisomeric Purity | ≥ 99.0% (1-amino vs 2-amino) | GC-FID / ¹H-NMR |

| Moisture Content | ≤ 0.5% w/w | Karl Fischer Titration |

Detailed Experimental Protocols

These protocols constitute a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Step 1: Synthesis of 2,3-Dimethyl-1,2-epoxypentane

-

Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen. Charge 10.0 kg of 2,3-dimethyl-1-pentene and 50 L of ethyl acetate (EtOAc).

-

Thermal Control: Engage the chiller to bring the reactor internal temperature (T_int) to 0–5 °C.

-

Oxidant Dosing: Slowly dose 1.1 equivalents of peracetic acid (39% in acetic acid) via a metering pump over 4 hours.

-

Causality Note: Epoxidation is highly exothermic. Dosing the oxidant ensures the reaction rate is mass-transfer limited rather than kinetically limited, preventing a thermal runaway. Maintain T_int < 25 °C at all times.

-

-

IPC: Sample the reaction mixture after 6 hours. Analyze via GC-FID. Proceed to workup only when starting material is < 1.0%.

-

Workup: Quench the reaction by slowly adding 10% aqueous sodium thiosulfate.

-

Self-Validation: Test the organic layer with starch-iodide paper to confirm the complete destruction of explosive peroxides before proceeding.

-

-

Phase Separation: Wash the organic layer with 10% NaHCO₃ until pH 7-8 is achieved. Concentrate under reduced pressure to yield the crude epoxide as a pale yellow liquid.

Step 2: High-Pressure Aminolysis

-

Autoclave Preparation: Utilize a 200 L Hastelloy pressure reactor equipped with a rupture disk and robust agitation.

-

Ammonia Charging: Charge 120 L of 25% aqueous ammonia (approx. 40 equivalents). Seal the reactor and heat to 80 °C. The internal pressure will rise to approximately 100-120 psi.

-

Semi-Batch Dosing: Using a high-pressure HPLC pump, dose the crude 2,3-dimethyl-1,2-epoxypentane (from Step 1) into the autoclave over 3 hours at a constant rate.

-

Agitation & Aging: Maintain agitation at 80 °C for an additional 4 hours post-dosing.

-

IPC: Depressurize a micro-sample and analyze via GC-MS to confirm >99% conversion of the epoxide.

-

Workup: Cool the reactor to 20 °C. Carefully vent the excess ammonia gas through an acidic scrubber system. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 30 L). Concentrate the MTBE layer to yield the crude free base (CAS 42328-58-5) as a viscous oil.

Step 3: Salt Formation and Crystallization

-

Solubilization: Dissolve the crude 1-amino-2,3-dimethylpentan-2-ol oil in 40 L of EtOAc in a clean crystallizer.

-

Acidification: Slowly bubble dry HCl gas (or add 1.05 eq of HCl in ethanol) into the solution while maintaining T_int at 15–20 °C.

-

Causality Note: The free base is an oil that is difficult to purify and prone to oxidative degradation. Converting it to the hydrochloride salt (CAS 42328-59-6)[2] induces crystallization, purging organic impurities and unreacted byproducts into the highly soluble mother liquor.

-

-

Aging & Filtration: Stir the resulting white slurry at 5 °C for 2 hours to maximize crystal yield. Filter through a Nutsche filter.

-

Washing & Drying: Wash the filter cake with 10 L of cold EtOAc. Dry in a vacuum oven at 45 °C until moisture content is ≤ 0.5% (Karl Fischer).

References

-

Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC Source: nih.gov URL:[Link]

-

Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Source: acs.org URL:[Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: jsynthchem.com URL:[Link]

-

Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols - PMC Source: nih.gov URL:[Link]

- Source: google.

Sources

- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-amino-2,3-dimethylpentan-2-ol hydrochloride | 42328-59-6 [sigmaaldrich.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2011056929A1 - Continuous flow synthesis of amino alcohols using microreactors - Google Patents [patents.google.com]

Handling moisture sensitivity and storage optimization for 1-Amino-2,3-dimethylpentan-2-ol

Welcome to the Technical Support Center for 1-Amino-2,3-dimethylpentan-2-ol . As a highly functionalized amino alcohol, this compound presents unique handling challenges due to its extreme affinity for atmospheric moisture and carbon dioxide. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to mitigate degradation, ensure accurate molarity, and optimize long-term storage.

Quantitative Data & Storage Parameters

| Parameter | Specification / Recommendation |

| Compound Name | 1-Amino-2,3-dimethylpentan-2-ol |

| CAS Registry Number | 42328-58-5[1] |

| Chemical Class | Amino Alcohol |

| Atmospheric Sensitivities | Highly Hygroscopic (H₂O), Air-Sensitive (CO₂)[2] |

| Optimal Storage Temperature | 2°C to 8°C (Short-term); -20°C (Long-term) |

| Required Atmosphere | Inert Gas (Argon or Nitrogen)[2] |

| Recommended Seal | Crown-cap with PTFE-faced rubber liner / Sure/Seal™ |

Troubleshooting & FAQ Guide

Q: Why does 1-Amino-2,3-dimethylpentan-2-ol degrade, become a sticky solid, or turn into a viscous liquid upon atmospheric exposure? A: The degradation and physical state changes are driven by two distinct but concurrent atmospheric reactions:

-

Moisture Absorption (Hygroscopicity): Amino alcohols contain both an amine (-NH₂) and a hydroxyl (-OH) group. These highly polar functional groups act as strong hydrogen-bond donors and acceptors. When exposed to ambient humidity, the compound rapidly absorbs atmospheric water, forming a hydrate complex. This disrupts the crystalline lattice or increases the viscosity of the liquid due to the extensive intermolecular hydrogen bonding network.

-

Carbamate Formation: The primary amine group is highly nucleophilic. Upon exposure to atmospheric carbon dioxide (CO₂), it undergoes a reversible nucleophilic attack to form a tertiary amino carbonate or carbamate salt[3]. This exothermic reaction leads to a rapid visible change in the reagent's physical state, often resulting in a sticky, insoluble mass that alters the effective molarity and reactivity of the reagent in downstream syntheses.

Atmospheric degradation pathways of 1-Amino-2,3-dimethylpentan-2-ol via moisture and CO2 exposure.

Q: What is the optimal protocol for accurately weighing and transferring this moisture-sensitive amino alcohol without compromising its integrity? A: To maintain the anhydrous nature of 1-Amino-2,3-dimethylpentan-2-ol, standard open-air weighing must be avoided. Depending on the physical state and scale, use one of the following self-validating protocols:

Protocol A: Glovebox Transfer (For Solids or Bulk Liquids)

-

Transfer the sealed reagent bottle into an inert-atmosphere glovebox (Argon or N₂, H₂O < 1 ppm, O₂ < 1 ppm).

-

Allow the bottle to equilibrate to the glovebox temperature to prevent condensation if it was stored at 2–8°C.

-

Open the container and weigh the required mass into a pre-dried, tared vial or Schlenk flask.

-

Seal the secondary container tightly before removing it from the glovebox.

Protocol B: Syringe/Cannula Transfer via Schlenk Line (For Liquids/Solutions) If the reagent is supplied in a crown-cap bottle with a PTFE-faced rubber liner (e.g., Sure/Seal™):

-

Equip a Schlenk line with high-purity dry Nitrogen or Argon.

-

Attach a Sure/Seal™ Septum Inlet Transfer Adapter over the crown cap to provide a continuous blanket of inert gas.

-

Purge a gas-tight syringe (equipped with a long needle) with inert gas three times.

-

Pierce the septum vertically and draw the required volume. The removed volume is automatically replaced by the inert gas from the adapter, preventing the vacuum-induced inflow of moist room air.

-

Transfer the reagent directly into the reaction vessel under a positive pressure of inert gas.

Step-by-step inert atmosphere syringe transfer workflow to prevent moisture ingress.

Q: How should I store the reagent long-term to prevent moisture ingress? A: Proper storage requires controlling both temperature and atmosphere to suppress kinetic degradation.

-

Temperature: Store at 2–8°C (refrigerated) or -20°C (freezer) to minimize the kinetic energy available for degradation reactions.

-

Atmosphere: The container must be flushed with Argon or Nitrogen before sealing[2]. Argon is preferred as it is heavier than air and forms a protective blanket over the reagent.

-

Sealing Mechanism: Use an Oxford Sure/Seal™ Storage Valve Cap or wrap the standard PTFE-lined cap generously with Parafilm. For long-term storage of previously opened bottles, placing the primary container inside a secondary vacuum-sealed Mylar bag containing indicating desiccant adds a redundant layer of moisture protection. Crucial Step: Always allow the refrigerated bottle to warm to room temperature (typically 1-2 hours) before opening. Opening a cold bottle immediately condenses atmospheric moisture directly into the reagent[4].

Q: How can I recover or dry the reagent if moisture contamination has occurred? A: If water absorption is suspected (indicated by a change in viscosity or poor reaction yields):

-

Chemical Drying: Dissolve the amino alcohol in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether). Add a mild, non-reactive drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 2 hours, filter under an inert atmosphere, and concentrate in vacuo.

-

Vacuum Distillation: For severe contamination, perform a fractional vacuum distillation. Amino alcohols typically have high boiling points; reducing the pressure minimizes the required heating, preventing thermal decomposition. Store the freshly distilled fraction immediately under Argon.

References

-

[3] Title: Materials Chemistry A - Solid-state sensors based on CO2-responsive amino alcohols | Source: RSC Publishing | URL: [Link]

Sources

Comparative Guide: 1-Amino-2,3-dimethylpentan-2-ol vs. 2-Amino-1-butanol in Asymmetric Synthesis

Asymmetric synthesis relies heavily on the precise design of chiral microenvironments to dictate the stereochemical outcome of chemical transformations. Among the most versatile tools in a synthetic chemist's arsenal are chiral 1,2-amino alcohols. These bifunctional molecules can serve as chiral auxiliaries, ligands for transition metal catalysis, or foundational building blocks for complex organocatalysts.

This guide provides an in-depth, objective comparison between two distinct classes of chiral amino alcohols: 2-amino-1-butanol , a classic, flexible primary amino alcohol, and 1-amino-2,3-dimethylpentan-2-ol , a highly branched, sterically demanding tertiary amino alcohol. By analyzing their structural mechanics, experimental applications, and performance metrics, researchers can make informed decisions when designing enantioselective workflows.

Structural and Mechanistic Divergence

The fundamental differences in the performance of these two compounds stem directly from their steric profiles and the nature of their hydroxyl groups.

2-Amino-1-butanol: The Flexible Precursor

2-Amino-1-butanol features a primary amine and a primary alcohol on an acyclic, relatively unhindered butane backbone[1]. Its simple structure offers conformational flexibility, which makes it less effective as a standalone chiral ligand but highly valuable as a precursor. The primary alcohol is easily functionalized or cyclized. Most notably, (S)-2-amino-1-butanol is the direct precursor to (S)-4-ethyl-2-oxazolidinone, a cornerstone Evans chiral auxiliary used globally for stereocontrolled alkylation and aldol reactions[1].

1-Amino-2,3-dimethylpentan-2-ol: The Rigid Chiral Pocket

In stark contrast, 1-amino-2,3-dimethylpentan-2-ol possesses a primary amine adjacent to a tertiary alcohol [2]. The presence of the bulky 2,3-dimethylpentyl group creates a highly sterically hindered environment. When coordinated to a metal center (such as Zinc or Boron), the tertiary alcohol resists oxidation and locks the complex into a rigid conformation. This deep chiral pocket forces incoming reagents to approach from a single, unhindered face, making it an exceptional chiral ligand for direct catalytic transformations without the need for prior covalent attachment to the substrate[2].

Application & Experimental Workflows

To demonstrate the causality behind their structural differences, we examine their most prominent applications: auxiliary-directed alkylation (for 2-amino-1-butanol) and ligand-accelerated catalysis (for 1-amino-2,3-dimethylpentan-2-ol).

Workflow A: Evans Asymmetric Alkylation via 2-Amino-1-butanol

The primary utility of 2-amino-1-butanol lies in its conversion to an oxazolidinone auxiliary. The ethyl group at the C4 position of the resulting heterocycle sterically blocks the Re face of the subsequently formed Z-enolate, ensuring that electrophilic attack occurs almost exclusively from the Si face.

Workflow of Evans auxiliary synthesis and asymmetric alkylation using 2-amino-1-butanol.

Self-Validating Protocol: Asymmetric Benzylation

-

Auxiliary Synthesis: Reflux (S)-2-amino-1-butanol (1.0 eq) with diethyl carbonate (1.2 eq) and anhydrous K₂CO₃ (0.1 eq) at 110 °C for 12 hours. Distill off the ethanol byproduct to drive the reaction to completion.

-

N-Acylation: Dissolve the resulting (S)-4-ethyl-2-oxazolidinone in dry THF. Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq). Warm to room temperature and quench with saturated NH₄Cl.

-

Alkylation: Cool the N-propionyl oxazolidinone to -78 °C in THF. Add freshly prepared LDA (1.1 eq) to form the Z-enolate. Stir for 30 minutes, then add benzyl bromide (1.2 eq).

-

Validation: Quench the reaction. Before column chromatography, analyze the crude mixture via ¹H NMR. The diastereomeric ratio (d.r.) can be validated by integrating the distinct alpha-proton signals of the major and minor diastereomers (typically >95:5 d.r.).

Workflow B: Asymmetric Diethylzinc Addition via 1-Amino-2,3-dimethylpentan-2-ol

Because of its immense steric bulk, 1-amino-2,3-dimethylpentan-2-ol operates optimally as a chiral ligand. In the addition of diethylzinc to aldehydes, the amino alcohol coordinates with zinc to form a rigid bimetallic transition state. The bulky aliphatic chain shields one face of the coordinated aldehyde, directing the alkyl transfer with high enantioselectivity.

Catalytic cycle for asymmetric diethylzinc addition utilizing 1-Amino-2,3-dimethylpentan-2-ol.

Self-Validating Protocol: Enantioselective Alkylation of Benzaldehyde

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-amino-2,3-dimethylpentan-2-ol (5 mol%) in anhydrous toluene (0.2 M).

-

Zinc Coordination: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.0 eq). Stir for 30 minutes. The evolution of ethane gas indicates the deprotonation of the hydroxyl and amine groups, forming the active bimetallic catalyst.

-

Aldehyde Addition: Add benzaldehyde (1.0 eq) dropwise. Maintain the reaction at 0 °C for 12–16 hours. The rigid transition state ensures the ethyl group is transferred exclusively to the unshielded face of the aldehyde.

-

Validation: Quench with 1N HCl to break the zinc complex. Extract with dichloromethane. Determine the reaction conversion via GC-MS. Critically, validate the enantiomeric excess (e.e.) of the resulting 1-phenyl-1-propanol using chiral stationary phase HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Comparative Performance Data

To objectively evaluate the utility of both compounds, the following table summarizes their performance profiles in their respective optimal use cases.

| Parameter | 2-Amino-1-butanol | 1-Amino-2,3-dimethylpentan-2-ol |

| Primary Role | Chiral Auxiliary Precursor[3] | Chiral Ligand / Catalyst[2] |

| Key Structural Feature | Primary alcohol, low steric bulk | Tertiary alcohol, extreme steric bulk |

| Stereocontrol Mechanism | Covalent rigidification (Oxazolidinone) | Non-covalent steric shielding (Metal complex) |

| Typical Application | Asymmetric Alkylation / Aldol reactions | Asymmetric Dialkylzinc Addition to Aldehydes |

| Typical Selectivity | >95:5 d.r. (Diastereomeric ratio) | >90% e.e. (Enantiomeric excess) |

| Atom Economy | Lower (Requires stoichiometric attachment/cleavage) | Higher (Used in catalytic amounts, typically 2-5 mol%) |

| Post-Reaction Recovery | Cleaved via LiOH/H₂O₂ or LiBH₄, then recovered | Recovered directly during acidic aqueous workup |

Conclusion & Selection Guide

The choice between 1-amino-2,3-dimethylpentan-2-ol and 2-amino-1-butanol hinges entirely on the synthetic strategy:

-

Choose 2-Amino-1-butanol when your synthetic route requires absolute, predictable stereocontrol via a covalent intermediate. It is the industry standard for synthesizing Evans auxiliaries, making it indispensable for complex natural product synthesis where diastereoselective carbon-carbon bond formation (aldol/alkylation) is required.

-

Choose 1-Amino-2,3-dimethylpentan-2-ol when designing catalytic, atom-economical processes. Its bulky tertiary alcohol framework makes it a superior chiral ligand for transition metal-catalyzed reactions, allowing for direct enantioselective transformations without the synthetic overhead of attaching and cleaving an auxiliary.

References

Sources

HPLC method validation for the accurate quantification of 1-Amino-2,3-dimethylpentan-2-ol

Comprehensive Comparison Guide: HPLC Method Validation for the Accurate Quantification of 1-Amino-2,3-dimethylpentan-2-ol

Executive Summary

The accurate quantification of 1-Amino-2,3-dimethylpentan-2-ol presents a classical analytical challenge in pharmaceutical development. As a highly polar, aliphatic amino alcohol, it lacks a strong UV-absorbing chromophore, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective without complex sample manipulation[1].

This guide objectively compares three leading analytical modalities—Pre-column Derivatization HPLC-UV, Direct HPLC-CAD/ELSD, and LC-MS/MS—to establish the optimal strategy for quantifying this compound. Furthermore, we provide self-validating experimental protocols and a comprehensive method validation framework grounded in the latest ICH Q2(R2) guidelines[2].

Mechanistic Causality: Overcoming the Chromophore Deficit

To design a robust analytical method, we must first understand the physicochemical limitations of the target molecule. 1-Amino-2,3-dimethylpentan-2-ol consists of an aliphatic backbone, a hydroxyl group, and a primary amine. Because it lacks conjugated pi-electron systems, it does not absorb UV light above 200 nm.

To bypass this, chromatographers must choose between indirect and direct detection strategies:

-

Indirect Detection (Pre-column Derivatization): Reagents like Ortho-phthalaldehyde (OPA) or Fluorenylmethoxy chloroformate (FMOC) react with the primary amine to form a highly fluorescent, UV-active derivative[3]. The Causality: While this artificially installs a chromophore to enable standard UV/FLD detection, derivatization introduces assay variability, requires strict reaction timing, and struggles with steric hindrance from the adjacent methyl groups on the target molecule[4].

-

Direct Aerosol Detection (HPLC-CAD/ELSD): Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are universal detectors. The Causality: They measure analytes based on the physical size of the aerosol particle remaining after the mobile phase is evaporated, completely independent of the molecule's optical properties[5]. CAD is generally preferred over ELSD as it charges particles uniformly via ionized nitrogen gas, providing higher sensitivity and a more consistent inter-analyte response[5].

-

Direct Mass Detection (LC-MS/MS): The Causality: By utilizing Electrospray Ionization (ESI), the primary amine is easily protonated to form an [M+H]+ ion. This provides unparalleled specificity and sensitivity, though it requires significant capital investment and is susceptible to matrix-induced ion suppression[1].

Analytical workflow decision tree for underivatized vs. derivatized amino alcohol quantification.

Modality Comparison: Performance & Experimental Data

When evaluating the optimal "product" or method for routine quality control and drug development, direct analysis via HILIC-CAD emerges as the most balanced solution. Reversed-phase chromatography fails to retain highly hydrophilic amino alcohols without ion-pairing reagents, which suppress aerosol and MS signals[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by using a polar stationary phase and a highly volatile, organic-rich mobile phase—ideal for CAD/ELSD evaporation[4].

Table 1: Quantitative Comparison of Analytical Modalities for Amino Alcohols

| Performance Metric | HPLC-UV (Pre-column OPA) | HILIC-CAD (Direct) | HILIC-LC-MS/MS (Direct) |

| Sample Preparation | Complex (Requires 30 min reaction) | Simple (Dilute & Shoot) | Simple (Dilute & Shoot) |

| Sensitivity (LOD) | ~10 - 50 ng/mL | ~1 - 5 ng/mL[4] | < 0.1 ng/mL |

| Dynamic Range | 2 - 3 orders of magnitude | Up to 4 orders of magnitude[5] | 3 - 4 orders of magnitude |

| Linearity Model | Linear ( R2>0.999 ) | Power Function / Quadratic | Linear / Quadratic |

| Throughput | Low (Derivatization bottleneck) | High | High |

| Robustness | Low (Reagent degradation risks) | High (Universal response) | Moderate (Matrix effects) |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following HILIC-CAD protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) and a strict System Suitability Test (SST) to dynamically verify performance before any data is reported.

Protocol: Direct Quantification via HILIC-CAD

1. Reagent & Standard Preparation

-

Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.2 with Formic Acid). Causality: Low pH ensures the primary amine is fully protonated, improving peak shape on the HILIC phase, while formate salts provide the volatility required for CAD[4].

-

Mobile Phase B: 100% LC-MS grade Acetonitrile.

-

Internal Standard (IS): 2-Amino-1-butanol (prepared at 50 µg/mL in Acetonitrile).

2. Chromatographic Conditions

-

Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

-

Flow Rate: 0.8 mL/min.

-

Gradient:

-

0-2 min: 90% B

-

2-10 min: Linear gradient to 60% B

-

10-15 min: Hold at 60% B

-

15-20 min: Return to 90% B for re-equilibration.

-

-

Injection Volume: 5 µL.

3. CAD Detector Settings

-

Evaporation Temperature: 50 °C. Causality: Optimizes the removal of the aqueous/organic mobile phase without volatilizing the target amino alcohol[4].

-

Power Function Value (PFV): 1.0 to 1.5 (empirically derived during calibration to linearize the sigmoidal aerosol response)[5],[4].

4. The Self-Validating System Suitability Test (SST) Before analyzing unknown samples, inject a mixed standard containing 1-Amino-2,3-dimethylpentan-2-ol and the IS six times. The system is only "Valid" if:

-

Resolution ( Rs ): > 1.5 between the target analyte and the IS.

-

Tailing Factor ( Tf ): ≤ 1.5 for both peaks.

-

Precision: Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) across the 6 injections is ≤ 2.0%.

ICH Q2(R2) Method Validation Architecture

Once the HILIC-CAD method is developed, it must be validated according to the internationally recognized ICH Q2(R2) guidelines to prove it is "fit for the intended purpose"[2],[6].

Sequential ICH Q2(R2) validation lifecycle for ensuring analytical procedure suitability.

Key Validation Parameters for HILIC-CAD:

-

Specificity: You must demonstrate that the 1-Amino-2,3-dimethylpentan-2-ol peak is cleanly resolved from synthetic precursors (e.g., related ketones) and degradation products. ICH Q2(R2) mandates the inclusion of relevant degradation samples in this study[2].

-

Linearity and Range: Because CAD relies on light scattering/charge acquisition of 3D particles, its raw response is inherently non-linear[5]. ICH Q2(R2) explicitly permits the use of non-linear calibration models (e.g., quadratic or power functions) if scientifically justified[2]. The reportable range should span from the LOQ to 120% of the expected sample concentration[2].

-

Accuracy: Evaluated by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percentage recovery[7].

-

Precision: Assessed at two levels: Repeatability (intra-assay precision, minimum of 6 determinations at 100% concentration) and Intermediate Precision (inter-day, inter-analyst variations)[2],[7].

-

Robustness: A Design of Experiments (DoE) approach should be used to deliberately vary mobile phase pH (±0.2 units), column temperature (±5 °C), and CAD evaporation temperature to prove the method's reliability under slight operational fluctuations[7].

Conclusion

While pre-column derivatization coupled with HPLC-UV remains a legacy option for amino alcohol analysis, it introduces unnecessary chemical complexity and variability. For the accurate, ICH Q2(R2)-compliant quantification of 1-Amino-2,3-dimethylpentan-2-ol, Direct HILIC-CAD provides the optimal balance of high throughput, excellent sensitivity, and robust analytical trustworthiness without the need for chromophoric manipulation.

References

-

validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

-

ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]

-

ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:[Link]

-

Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: lcms.cz URL:[Link]

-

Analysis of Amino Acids by HPLC Source: agilent.com URL:[Link]

Sources

1-Amino-2,3-dimethylpentan-2-ol proper disposal procedures

Operational Guide: Proper Handling and Disposal of 1-Amino-2,3-dimethylpentan-2-ol

Executive Summary & Chemical Profiling 1-Amino-2,3-dimethylpentan-2-ol is a specialized aliphatic amino alcohol utilized primarily as a chiral building block and intermediate in 1[1]. Due to the presence of both a nucleophilic primary amine and a sterically hindered tertiary alcohol, this compound presents unique logistical and safety challenges. It is inherently basic and acts as a2[2]. This guide provides researchers and laboratory personnel with self-validating, step-by-step protocols for the safe containment, segregation, and disposal of this chemical, ensuring strict compliance with EPA and RCRA frameworks.

Hazard Identification & Regulatory Classification

To establish a compliant disposal plan, one must first understand the physicochemical properties that dictate the chemical's behavior in waste streams. The table below summarizes the critical data points for 1-amino-2,3-dimethylpentan-2-ol and its hydrochloride salt.

| Property / Parameter | Value / Classification | Regulatory & Scientific Reference |

| Chemical Formula | C7H17NO | 1[1] |

| CAS Number (Free Base) | 42328-58-5 | 1[1] |

| CAS Number (HCl Salt) | 42328-59-6 | 3[3] |

| Primary Hazard Class | Corrosive / Irritant | 2[2] |

| EPA Waste Code (Aqueous, pH ≥ 12.5) | D002 (Characteristic Corrosive) | 4[4] |

| EPA Waste Code (If mixed with solvents) | F003 / F005 (Listed Spent Solvents) | 5[5] |

The Causality of Waste Segregation

Expertise in chemical handling requires understanding why certain rules exist. 1-Amino-2,3-dimethylpentan-2-ol must be strictly segregated from specific chemical classes due to its reactive functional groups:

-

Avoid Strong Acids: The primary amine group is highly basic. Mixing concentrated waste with strong mineral acids will result in a rapid, violent 6 reaction[6].

-

Avoid Halogenated Solvents: Amines can react with halogenated compounds (e.g., dichloromethane) over time to form quaternary ammonium salts, which can precipitate unexpectedly, build pressure, or create explosive complexes[6].

-

Avoid Heavy Metals (Copper/Brass): Amines act as bidentate or monodentate ligands, forming soluble complexes with transition metals. Storing this waste in metal containers can lead to structural degradation and catastrophic leaks. Always use High-Density Polyethylene (HDPE)[2].

Waste Classification and Disposal Routing

The following decision matrix outlines the logical flow for categorizing and routing 1-amino-2,3-dimethylpentan-2-ol waste streams.

Decision matrix for the segregation and disposal routing of 1-Amino-2,3-dimethylpentan-2-ol waste.

Standard Operating Procedures (SOPs)

Protocol 1: Immediate Spill Containment and Neutralization

In the event of an accidental release, immediate action is required to prevent respiratory exposure and environmental contamination.

-

Evacuation and PPE: Evacuate unnecessary personnel. Don chemical-resistant gloves (butyl rubber or heavy nitrile), safety goggles, and a lab coat. For large spills, use an air-purifying respirator with an organic vapor cartridge, as amino alcohol vapors are severe 2[2].

-

Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[2].

-

Neutralization (If highly basic): If the spill is an aqueous solution, slowly apply a weak solid acid (e.g., sodium bisulfate or citric acid) to the spill area.

-

Causality: Weak acids safely neutralize the basic amine without generating the violent exothermic heat spikes associated with strong liquid mineral acids[6].

-

-

Collection: Scoop the absorbed, neutralized mixture using non-sparking tools into an HDPE waste container. Seal tightly[2].

-

Labeling: Label the container as "Hazardous Waste - Spill Cleanup: 1-Amino-2,3-dimethylpentan-2-ol (Corrosive/Irritant)".

Protocol 2: Routine Laboratory Waste Disposal

For daily operational waste generated during drug synthesis or analysis:

-

Containerization: Collect liquid waste in a compatible, clearly labeled HDPE or Teflon container. Ensure the container is kept closed when not actively receiving waste to prevent vapor release[2].

-

Segregation: Ensure the waste stream is free of strong oxidizers, acids, and halogenated solvents[6].

-

RCRA Classification & Manifesting:

-

Final Disposal Routing: Transfer the sealed containers to the facility's central hazardous waste accumulation area. Entrust disposal to a licensed industrial waste contractor[2].

-

Causality: The required destruction method is high-temperature incineration. Because 1-amino-2,3-dimethylpentan-2-ol contains nitrogen, incomplete combustion can form toxic nitrogen oxide (NOx) gases. High-temperature incineration equipped with NOx scrubbers ensures complete conversion to N2, CO2, and H2O, aligning with6[6].

-

References

- Sigma-Aldrich. "1-amino-2,3-dimethylpentan-2-ol hydrochloride | 42328-59-6".

- Sigma-Aldrich. "1-amino-2,3-dimethylpentan-2-ol | 42328-58-5".

- Nippon Nyukazai Co., Ltd.

- Western Kentucky University (WKU) / EPA. "EPA HAZARDOUS WASTE CODES".

- US Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste".

- US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes".

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。